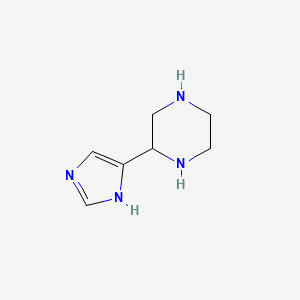

2-(1H-Imidazol-5-yl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

2-(1H-imidazol-5-yl)piperazine |

InChI |

InChI=1S/C7H12N4/c1-2-10-6(3-8-1)7-4-9-5-11-7/h4-6,8,10H,1-3H2,(H,9,11) |

InChI Key |

BJGJVAIOBYPYSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)C2=CN=CN2 |

Origin of Product |

United States |

The Fundamental Importance of Imidazole and Piperazine Scaffolds in Modern Chemical Research

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of biological chemistry and drug discovery. ajrconline.orgbiomedpharmajournal.org Its prevalence in nature is exemplified by its presence in the amino acid histidine, which plays a crucial role in enzyme catalysis, and in purine (B94841) bases that form the building blocks of nucleic acids. mdpi.comscispace.com The unique electronic properties of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, make it a "privileged scaffold" in medicinal chemistry. ajrconline.orgnih.gov This versatility allows imidazole-containing compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgscispace.com

Similarly, the piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a highly sought-after structural motif in drug development. Its conformational flexibility and ability to be readily substituted at its nitrogen atoms allow for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity. This adaptability is crucial for optimizing pharmacokinetic profiles and enhancing target engagement. Piperazine derivatives have demonstrated a wide range of biological activities, including anticancer, antimalarial, and antipsychotic effects. researchgate.net

The combination of the imidazole and piperazine moieties in a single molecule, as seen in 2-(1H-Imidazol-5-yl)piperazine, creates a powerful platform for the design of novel therapeutic agents and functional materials. This hybrid structure leverages the biological relevance of the imidazole ring with the advantageous physicochemical properties of the piperazine scaffold.

Advanced Synthetic Methodologies for 2 1h Imidazol 5 Yl Piperazine and Analogues

Strategic Approaches to Imidazole (B134444) and Piperazine (B1678402) Ring Formation in the Context of the Compound

The construction of the bis-heterocyclic framework of 2-(1H-imidazol-5-yl)piperazine requires careful strategic planning. Key methodologies involve the sequential or convergent assembly of the imidazole and piperazine rings, often leveraging well-established and novel synthetic transformations.

Cyclocondensation and Heteroannulation Strategies

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, involving the formation of a ring from one or more acyclic precursors through the formation of two new bonds. In the context of this compound analogues, these strategies are frequently employed for the construction of either the imidazole or the piperazine ring, or a fused combination of both.

Heteroannulation, a type of cyclocondensation, specifically refers to the formation of a heterocyclic ring fused to an existing ring. An interesting and relatively uncommon example is the synthesis of imidazo[1,2-a]piperazine, a fused analogue of the target compound. In one reported method, an intermolecular heterocyclization between 3-ethoxy-tetrahydropyrazine and N-propargylamine in anhydrous toluene (B28343) at 100 °C furnished the imidazo[1,2-a]piperazine product in a 65% yield. dicp.ac.cnbohrium.com This reaction exemplifies a tandem process where the imidazole ring is constructed onto a pre-existing piperazine precursor. dicp.ac.cn

Similarly, the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives has been achieved through a four-component cyclocondensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium (B1175870) acetate (B1210297). rsc.orgacs.org This method highlights the versatility of cyclocondensation in assembling highly substituted imidazoles with a piperazine moiety attached. The use of various catalysts, such as sulphated yttria, has been shown to improve the efficiency of these reactions. rsc.org

Table 1: Examples of Cyclocondensation/Heteroannulation Reactions

| Reactants | Product Type | Catalyst/Conditions | Yield (%) | Reference |

| 3-Ethoxy-tetrahydropyrazine, N-propargylamine | Imidazo[1,2-a]piperazine | Toluene, 100 °C | 65 | dicp.ac.cnbohrium.com |

| Benzil, Aromatic Aldehyde, Aminoethylpiperazine, Ammonium Acetate | 1-(2-(2,4,5-triphenyl-1H-imidazol-1-yl)ethyl)piperazine | Sulphated yttria, Ethanol, 80 °C | 87-92 | rsc.org |

| Diacetyl, Aromatic Aldehyde, 2-(Piperazin-1-yl)ethanamine, Ammonium Acetate | 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine | SO₄²⁻/Y₂O₃, Ethanol, 80 °C | N/A | rsc.org |

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. rsc.orgacs.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools for the synthesis of complex heterocyclic scaffolds. rsc.orgacs.org

The Ugi four-component reaction (U-4CR) involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov This reaction can be adapted for the synthesis of imidazole-containing molecules. For instance, a one-pot sequence involving a U-4CR followed by a post-cyclization step with ammonium acetate has been used to synthesize tetra-substituted imidazoles. rsc.orgacs.org While a direct synthesis of this compound via a standard Ugi reaction is not explicitly detailed, the use of piperazine derivatives as the amine component in Ugi-type reactions is a viable strategy for accessing related structures. For example, a split-Ugi methodology has been employed with piperazine, formaldehyde, an isocyanide, and an indole-based carboxylic acid to generate a library of piperazine-based compounds. ucla.edu

The Passerini three-component reaction (P-3CR), which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, can also be utilized. The resulting α-acyloxy carboxamide products can be further transformed into imidazole derivatives. rsc.orgacs.org A proposed mechanism for the conversion of Passerini products to imidazoles involves treatment with ammonium acetate, leading to the formation of the imidazole ring through a series of intermediates. rsc.org

Table 2: Multicomponent Reactions for Imidazole Analogue Synthesis

| MCR Type | Reactants | Intermediate/Product | Key Features | Reference |

| Ugi-4CR | Phenylglyoxal, 3,4-Dimethoxyphenethylamine, Cyclohexyl isocyanide, Uracil derived acetic acid | Tetrasubstituted imidazole (after post-cyclization) | One-pot, two-step process; moderate to excellent yields (47-82%). rsc.orgacs.org | rsc.orgacs.org |

| Passerini-3CR | Phenylglyoxal, Cyclohexyl isocyanide, Uracil derived acetic acid | Trisubstituted imidazole (after post-cyclization) | Provides access to trisubstituted imidazole scaffolds. rsc.orgacs.org | rsc.orgacs.org |

| Split-Ugi | Piperazine, Formaldehyde, Aromatic isocyanide, Indole-2-carboxylic acid | Piperazine-containing bis-amides | Suitable for bis-secondary diamines like piperazine. ucla.edu | ucla.edu |

N-Propargylamine-Mediated Syntheses for Imidazole Ring Construction

N-Propargylamines have emerged as versatile building blocks in heterocyclic synthesis due to their inherent reactivity, which allows for the construction of various nitrogen-containing rings, including imidazoles. dicp.ac.cnresearchgate.net These synthetic protocols often exhibit high atom economy and regioselectivity. dicp.ac.cn The general strategy involves the conversion of the N-propargylamine into an amidine derivative, which then undergoes cyclization to form the imidazole ring. wiley.com

Several methods have been developed to achieve this transformation. For example, the reaction of N-propargylamines with carbodiimides can yield 2-aminoimidazoles. dicp.ac.cn Another approach involves a silver-catalyzed nucleophilic addition/5-exo-dig cyclization/isomerization sequence between N-propargylamines and ketenimines. dicp.ac.cn Furthermore, a three-component reaction of propargylamines, sulfonyl azides, and terminal alkynes, catalyzed by copper(I), provides a one-pot synthesis of tetrasubstituted imidazoles. dicp.ac.cndicp.ac.cn

A notable application of this methodology is the direct synthesis of a fused imidazo[1,2-a]piperazine. As mentioned previously, the reaction between 3-ethoxy-tetrahydropyrazine and N-propargylamine provides a rare and interesting example of a piperazine-fused imidazole synthesis. dicp.ac.cnbohrium.comresearchgate.net This highlights the potential of N-propargylamines as key synthons for accessing analogues of this compound.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the piperazine ring of this compound derivatives is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. Several stereoselective strategies have been developed to access enantiomerically pure or enriched chiral piperazines.

Asymmetric Catalytic Hydrogenation Approaches for Chiral Piperazine Moieties

Asymmetric catalytic hydrogenation is a powerful tool for the synthesis of chiral compounds, offering high efficiency and enantioselectivity. The direct asymmetric hydrogenation of pyrazines to chiral piperazines is challenging due to the high stability of the aromatic ring and potential catalyst poisoning by the nitrogen atoms. dicp.ac.cnacs.org However, recent advances have led to successful strategies for this transformation.

One approach involves the hydrogenation of activated pyrazine (B50134) derivatives. For instance, Ir-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides has been developed, affording a range of chiral piperazines with up to 96% ee. nih.govucla.edu Another method focuses on the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which exist in tautomeric equilibrium with their corresponding piperazin-2-one (B30754) precursors. dicp.ac.cnacs.org This reaction provides chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee), which can then be reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cnacs.org

Rhodium-catalyzed hydrogenation has also been explored. A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine has been reported for the synthesis of chiral piperidines, a related N-heterocycle, demonstrating the potential of transfer hydrogenation methodologies. rsc.orgresearchgate.netrsc.org

Table 3: Asymmetric Hydrogenation for Chiral Piperazine Synthesis

| Substrate | Catalyst System | Product | Enantioselectivity (ee%) | Reference |

| Pyrazines activated by alkyl halides | [Ir(cod)Cl]₂ / Chiral Ligand | Chiral Piperazines | Up to 96 | nih.govucla.edu |

| 5,6-Disubstituted pyrazin-2-ols | Pd(OCOCF₃)₂ / (R)-TolBINAP | Chiral Piperazin-2-ones | 84-90 | dicp.ac.cnacs.org |

| Tosylamido-substituted pyrazines | Dinuclear Iridium(III) / Chiral Diphosphine | Chiral Tetrahydropyrazines | High | dicp.ac.cn |

Chiral Pool Derivatization and Enantioselective Transformations

The chiral pool, which utilizes readily available, enantiomerically pure natural products like α-amino acids, provides a robust and reliable strategy for the synthesis of complex chiral molecules. researchgate.net α-Amino acids are particularly valuable starting materials for the synthesis of chiral 2-substituted piperazines. rsc.orgclockss.org

A common approach involves converting an α-amino acid into a chiral 1,2-diamine, which then undergoes cyclization to form the piperazine ring. For example, a synthetic route starting from α-amino acids can yield orthogonally protected, enantiomerically pure 2-substituted piperazines in four steps. rsc.org The key transformation is an aza-Michael addition between a bis-protected chiral 1,2-diamine and an in situ generated vinyl sulfonium (B1226848) salt. rsc.org This method has been shown to be scalable to the multigram level. rsc.org

Another strategy involves the regioselective ring-opening of chiral aziridines, derived from amino acids, with an α-amino acid ester, followed by cyclization (e.g., Mitsunobu cyclization) to afford cis-2,5-disubstituted chiral piperazines. wiley.com This approach has been explored for the synthesis of the core framework of natural products like (+)-piperazinomycin. wiley.com Furthermore, an efficient one-pot procedure starting from N-protected amino acids, involving a Ugi-4-component reaction, deprotection, intramolecular cyclization, and final reduction, has been developed to produce enantiomerically pure 3-substituted piperazines. clockss.org

Table 4: Chiral Pool Synthesis of Piperazine Derivatives

| Starting Material (Chiral Pool) | Key Transformation | Product | Reference |

| α-Amino acids | Aza-Michael addition of a derived 1,2-diamine | Orthogonally protected 2-substituted piperazines | rsc.org |

| Amino acid-derived chiral aziridines | Regioselective ring-opening and Mitsunobu cyclization | cis-2,5-Disubstituted chiral piperazines | wiley.com |

| N-Protected amino acids | Ugi-4CR, cyclization, reduction | Enantiomerically pure 3-substituted piperazines | clockss.org |

| S-Phenylalanine | Reductive amination and diastereoselective alkylation | (2S,6S)-2,4,6-Tris(phenylmethyl)piperazine |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is a focal point of contemporary chemical research. These principles aim to reduce or eliminate the use and generation of hazardous substances, promoting safer and more sustainable processes. wjbphs.com Key areas of focus include the use of alternative reaction media, solvent-free synthesis, and the development of recoverable and non-toxic catalysts. scispace.comsphinxsai.com For imidazole derivatives, green approaches have demonstrated significant advantages over traditional methods, often resulting in higher yields, shorter reaction times, and simpler work-up procedures. wjbphs.comjipbs.com

Solvent-Free Reaction Conditions and Alternative Solvents

A primary goal in green synthesis is the reduction of volatile organic solvents, which contribute significantly to industrial waste. This has led to the exploration of solvent-free (neat) reaction conditions and the use of environmentally benign alternative solvents.

Solvent-Free Synthesis: Conducting reactions without a solvent medium is a highly effective green strategy. Several methodologies for synthesizing imidazole and piperazine-containing analogues under neat conditions have been reported. For instance, the four-component condensation to produce 1,2,4,5-tetrasubstituted imidazoles can be efficiently catalyzed by antimony trichloride (B1173362) absorbed on silica (B1680970) gel (SbCl₃/SiO₂) without any solvent. ias.ac.in Similarly, p-Toluenesulfonic acid (p-TSA) has been shown to be an effective catalyst for multicomponent reactions to produce complex imidazolo derivatives under solvent-free conditions at elevated temperatures. academie-sciences.fr These methods often lead to enhanced reaction rates and improved selectivity. academie-sciences.fr In some cases, reactions can proceed efficiently without any catalyst or solvent, relying solely on thermal energy to drive the cyclization process for compounds like imidazolinones. researchgate.net A notable example involves the use of fermenting baker's yeast to catalyze the multicomponent reaction of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate at room temperature under solvent-free conditions, yielding tetrasubstituted imidazole compounds in excellent yields. worldwidejournals.com

Alternative Solvents: When a solvent is necessary, green alternatives to conventional volatile organic compounds are preferred.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for green synthesis. The synthesis of 2,3,5-Triphenyl imidazole using a microwave-assisted approach in water demonstrated a significant yield increase to 90.90% compared to 69.60% via conventional methods using organic solvents. wjbphs.com Piperazine itself has been used as an eco-friendly organocatalyst for the synthesis of isoxazol-5(4H)-ones in water, highlighting the potential for aqueous systems in heterocyclic synthesis. clockss.org

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent. The synthesis of substituted imidazole derivatives has been successfully carried out using molecular iodine as a catalyst in PEG 400. sphinxsai.com This medium not only facilitates the reaction but also simplifies product isolation. sphinxsai.com

The following table summarizes various green solvent approaches for the synthesis of imidazole analogues.

Table 1: Comparison of Solvent-Free and Alternative Solvent Methodologies for Imidazole Analogue Synthesis

| Methodology | Reaction Condition | Catalyst | Key Advantages | Yield | Source |

|---|---|---|---|---|---|

| Solvent-Free | Room Temperature | Baker's Yeast | No hazardous solvents, simple, high yield. | Excellent | worldwidejournals.com |

| Solvent-Free | Heating | SbCl₃/SiO₂ | Simplicity, generality, reusable catalyst. | High | ias.ac.in |

| Solvent-Free (Neat) | 80 °C | p-Toluenesulfonic acid (p-TSA) | Rapid reaction, excellent yields, non-toxic catalyst. | Excellent | academie-sciences.fr |

| Alternative Solvent (Water) | Microwave-assisted | None | Environmentally friendly, high yield, rapid. | 90.90% | wjbphs.com |

| Alternative Solvent (PEG 400) | Heating | Iodine | Benign solvent, easy product isolation, efficient. | Not specified | sphinxsai.com |

Application of Recyclable and Environmentally Benign Catalysts

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, minimizing waste and reducing costs. For the synthesis of this compound and its analogues, both heterogeneous solid-supported catalysts and homogeneous biocatalysts offer significant advantages.

Recyclable Heterogeneous Catalysts: Solid-supported catalysts are particularly attractive because they can be easily separated from the reaction mixture by filtration and reused multiple times without significant loss of activity.

Silica-Supported Catalysts: Silica is a common support due to its stability and porous nature. Silica-bonded propylpiperazine N-sulfamic acid (SBPPSA) has been used as a recyclable solid acid catalyst for the solvent-free synthesis of highly substituted imidazoles. researchgate.netnih.gov Another example is antimony trichloride absorbed on silica gel (SbCl₃/SiO₂), which effectively catalyzes the four-component synthesis of tetrasubstituted imidazoles and can be reused. ias.ac.in

Magnetic Nanoparticles: Catalysts immobilized on magnetic nanoparticles, such as sulphamic acid-functionalized Fe₃O₄, offer a simple method for recovery using an external magnet. acs.org This approach has been applied to imidazole synthesis under microwave irradiation. acs.org

Other Solid Catalysts: Other recyclable catalysts reported for the synthesis of imidazole-piperazine analogues include sulphated yttria, which can be recycled at least four times, and various zeolites. researchgate.netmdpi.com

Environmentally Benign Catalysts: The use of non-toxic, readily available, and biodegradable catalysts is another key green strategy.

Biocatalysts: Natural products and enzymes are ideal green catalysts. Fermenting baker's yeast (Saccharomyces cerevisiae) has been successfully employed for the one-pot, solvent-free synthesis of imidazole-piperazine derivatives. worldwidejournals.com Lemon juice, which is inexpensive, biodegradable, and non-toxic, has also been reported as an effective biocatalyst for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. scispace.comjipbs.comresearchgate.net

Cost-Effective and Low-Toxicity Catalysts: Simple and inexpensive catalysts like molecular iodine and phosphotungstic acid (HPW) are considered green alternatives to more hazardous or expensive metal catalysts. sphinxsai.combeilstein-journals.org Iodine has been used in PEG 400 for efficient cyclization, while HPW is noted for being cheap, non-toxic, and stable. sphinxsai.combeilstein-journals.org

The following table provides a summary of various green catalysts used in the synthesis of imidazole analogues.

Table 2: Recyclable and Environmentally Benign Catalysts in Imidazole Analogue Synthesis

| Catalyst | Catalyst Type | Key Features | Reaction Conditions | Source |

|---|---|---|---|---|

| Baker's Yeast (S. cerevisiae) | Biocatalyst | Benign, low cost, biodegradable. | Solvent-free, Room Temp. | worldwidejournals.com |

| Silica-bonded propylpiperazine N-sulfamic acid (SBPPSA) | Heterogeneous Solid Acid | Recyclable, efficient under solvent-free conditions. | Solvent-free | researchgate.net |

| Sulphated Yttria (SO₄²⁻/Y₂O₃) | Heterogeneous Solid Acid | Recyclable (at least 4 times). | 80 °C, Ethanol | researchgate.netresearchgate.net |

| Lemon Juice | Biocatalyst | Biodegradable, non-toxic, inexpensive. | 50 °C, Ethanol | jipbs.com |

| Sulphamic acid-functionalized Fe₃O₄ nanoparticles | Magnetic Heterogeneous | Recyclable with a magnet. | Microwave irradiation | acs.org |

| Phosphotungstic acid (HPW) | Homogeneous Acid | Green, non-toxic, inexpensive, low catalyst loading. | Microwave, Ethanol | beilstein-journals.org |

| Iodine | Homogeneous | Cost-effective, efficient. | PEG 400 | sphinxsai.com |

Comprehensive Structural Elucidation and Spectroscopic Analysis of 2 1h Imidazol 5 Yl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. Through a combination of one- and two-dimensional techniques, a complete picture of the atomic connectivity, chemical environment, and spatial arrangement of 2-(1H-Imidazol-5-yl)piperazine can be assembled.

One-dimensional NMR spectra provide fundamental information about the number and type of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum confirms the presence of all non-exchangeable protons. For this compound, distinct signals are expected for the imidazole (B134444) ring protons (H-2 and H-4), the piperazine (B1678402) ring protons, and the N-H protons of both rings. The piperazine ring, typically existing in a chair conformation, would show complex multiplets for its axial and equatorial protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Signals are anticipated for the three carbons of the imidazole ring and the two distinct carbons of the piperazine ring. The chemical shifts of the imidazole carbons provide insight into the electronic structure of the ring, while the piperazine carbon shifts confirm the aliphatic nature of that moiety. researchgate.netias.ac.in

¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly valuable for probing the nitrogen environments and the tautomeric state of the imidazole ring. acs.orgnih.gov The imidazole moiety has two nitrogen atoms that can be distinguished by their chemical shifts, especially when proton exchange is slow. acs.orgnih.gov The piperazine nitrogens would also produce a characteristic signal. The precise chemical shifts can indicate which nitrogen in the imidazole ring is protonated (the pyrrole-type nitrogen) versus the unprotonated (pyridine-type) nitrogen, offering direct evidence of the dominant tautomer in a given solvent. nih.gov

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁵N NMR (ppm) |

| Imidazole C-2 | ~7.6 | ~135 | - |

| Imidazole C-4 | ~6.9 | ~117 | - |

| Imidazole C-5 | - | ~130 | - |

| Imidazole N-1 (NH) | Broad, ~12.0 | - | ~-170 |

| Imidazole N-3 | - | - | ~-225 |

| Piperazine C-2' | ~3.8 | ~55 | - |

| Piperazine C-3',5' | ~3.0 - 3.2 | ~45 | - |

| Piperazine C-6' | ~3.0 - 3.2 | ~45 | - |

| Piperazine N-1' (NH) | Broad, ~2.5 | - | ~-340 |

| Piperazine N-4' | - | - | ~-340 |

Note: Values are estimations based on data from analogous imidazole and piperazine structures. Actual values may vary depending on solvent and experimental conditions.

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and revealing the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would establish the connectivity within the piperazine ring, showing correlations between protons on C-2', C-3', C-5', and C-6'.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would be used to definitively assign the ¹³C signals for each protonated carbon in both the imidazole and piperazine rings based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is vital for establishing the connection between the two ring systems. A key correlation would be observed between the piperazine proton at C-2' and the imidazole carbons C-4 and C-5, confirming the substitution pattern.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY identifies protons that are close to each other in space, regardless of their bonding connectivity. huji.ac.il This is particularly useful for determining stereochemistry. In this molecule, ROESY could reveal through-space correlations between the proton at C-2' of the piperazine ring and the proton at C-4 of the imidazole ring, providing information on the preferred orientation of the two rings relative to each other.

Solid-state NMR, particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), provides structural information in the solid phase, which can differ significantly from the solution state. For this compound, ¹³C and ¹⁵N CPMAS NMR are powerful tools. mdpi.com These techniques can freeze the dynamic processes observed in solution, allowing for the direct observation of a single tautomeric form of the imidazole ring and a fixed conformation (e.g., chair) of the piperazine ring as they exist in the crystal lattice. tandfonline.comacs.org Any differences in chemical shifts between the solid-state and solution-state spectra can provide insights into the effects of crystal packing and intermolecular interactions, such as hydrogen bonding. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise atomic coordinates.

A single-crystal X-ray diffraction study would yield precise data on bond lengths, bond angles, and torsion angles. It is expected that the imidazole ring would be largely planar, while the piperazine ring would adopt a stable chair conformation to minimize steric strain. nih.gov The analysis would also reveal the relative orientation of the imidazole and piperazine rings and how the molecules pack together in the crystal lattice, a phenomenon governed by intermolecular forces.

Table 2: Expected Molecular Geometry Parameters from Single-Crystal X-ray Diffraction

| Parameter Type | Involved Atoms | Expected Value |

| Bond Length (Å) | Imidazole C=N | ~1.32 - 1.35 Å |

| Bond Length (Å) | Imidazole C-N | ~1.36 - 1.38 Å |

| Bond Length (Å) | Piperazine C-N | ~1.46 Å |

| Bond Length (Å) | Piperazine C-C | ~1.52 Å |

| Bond Angle (°) | C-N-C (Piperazine) | ~110° |

| Torsion Angle (°) | C-N-C-C (Piperazine) | Defines chair conformer |

Note: Values are based on typical parameters for imidazole and piperazine rings found in crystallographic databases.

Hydrogen bonds are the dominant intermolecular forces that dictate the crystal packing of this compound. mdpi.comnih.gov The molecule contains three hydrogen bond donors (the two N-H groups of the piperazine and the N-H group of the imidazole) and three potential hydrogen bond acceptors (the two nitrogen atoms of the piperazine and the sp²-hybridized nitrogen of the imidazole). researchgate.net X-ray analysis would precisely map this network. mdpi.com It is highly probable that extensive intermolecular hydrogen bonds of the N-H···N type would be observed, linking molecules into one-, two-, or three-dimensional supramolecular architectures. nih.gov These interactions are critical in stabilizing the crystal lattice.

Ancillary Spectroscopic Methods: Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy

In addition to nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy provide valuable complementary data for the structural elucidation of this compound. These techniques offer insights into the compound's molecular weight, fragmentation patterns, and the nature of its functional groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of this compound. The fragmentation patterns observed in the mass spectrum, typically obtained via electron ionization (EI) or electrospray ionization (ESI), offer corroborative evidence for the proposed structure.

The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, depending on the ionization technique employed. The fragmentation of this molecular ion is anticipated to occur through characteristic pathways involving the cleavage of the piperazine and imidazole rings, as well as the bond connecting these two heterocyclic systems.

Key fragmentation pathways for piperazine and its derivatives often involve the cleavage of the C-N bonds within the piperazine ring. This can lead to the formation of various fragment ions. For instance, the fragmentation of N-arylpiperazines commonly results in ions corresponding to the piperazine ring and the aryl moiety. In the case of this compound, cleavage of the bond between the imidazole and piperazine rings would likely generate ions corresponding to the individual heterocyclic fragments. The imidazole ring itself can undergo fragmentation, leading to the loss of small neutral molecules.

A summary of the predicted key fragment ions in the mass spectrum of this compound is presented in the interactive data table below.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Representation of Fragment |

|---|---|---|

| 152 | [C₇H₁₂N₄]⁺ | Molecular Ion |

| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in this compound by identifying the vibrational frequencies of its chemical bonds. The FTIR spectrum is expected to display characteristic absorption bands corresponding to the N-H, C-H, C=N, and C-N bonds within the molecule.

The presence of the imidazole and piperazine rings will give rise to a series of distinct absorption bands. The N-H stretching vibrations of the secondary amines in the piperazine ring and the imidazole ring are expected to appear in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic protons in the piperazine ring and the aromatic protons in the imidazole ring will likely be observed around 2800-3100 cm⁻¹.

The C=N stretching vibration within the imidazole ring is anticipated to produce a characteristic absorption band in the range of 1600-1680 cm⁻¹. Furthermore, the C-N stretching vibrations of both the piperazine and imidazole rings are expected to be present in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

The interactive data table below summarizes the predicted characteristic FTIR absorption bands for this compound.

Predicted FTIR Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3500 | N-H Stretch | Imidazole and Piperazine NH |

| 2800-3100 | C-H Stretch | Aliphatic (Piperazine) and Aromatic (Imidazole) |

| 1600-1680 | C=N Stretch | Imidazole Ring |

| 1400-1600 | C=C Stretch | Imidazole Ring |

In Depth Chemical Reactivity and Strategic Derivatization of 2 1h Imidazol 5 Yl Piperazine

Reactivity Profiles of the Imidazole (B134444) Heterocycle within the Compound

The imidazole ring is an electron-rich aromatic system, a characteristic that governs its reactivity. The presence of two nitrogen atoms influences the electron density distribution and the site of chemical reactions. Its reactivity is also profoundly affected by the existence of tautomeric forms.

The imidazole ring of 2-(1H-Imidazol-5-yl)piperazine can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms (N-1 and N-3). In the case of a 5-substituted imidazole (equivalent to a 4-substituted imidazole due to symmetry in the parent ring), the tautomeric equilibrium results in two distinct isomers. This equilibrium is crucial as it influences the nucleophilicity and the site of electrophilic attack on the ring. nih.govnih.gov

The position of the equilibrium is sensitive to various factors including the solvent, temperature, pH, and the electronic nature of the substituent. nih.govresearchgate.net The piperazine (B1678402) group, being an electron-donating substituent, can influence the electron density on the imidazole ring and thereby the stability of the respective tautomers. The N-1 tautomer is generally more stable. nih.gov This tautomerism directly impacts derivatization; for instance, N-alkylation can occur at either nitrogen, leading to a mixture of products if the equilibrium is not controlled. firsthope.co.in The differential reactivity of the tautomers can be exploited to achieve regioselective functionalization. researchgate.net

Table 1: Tautomeric Forms of this compound

| Tautomer | Structure | Key Feature |

| 1H-Imidazol-5-yl |  | Proton on N-1, adjacent to the point of piperazine attachment. |

| 1H-Imidazol-4-yl |  | Proton on N-3, distal to the point of piperazine attachment. |

Note: The structures are illustrative representations.

The imidazole ring is generally susceptible to electrophilic aromatic substitution due to its electron-rich nature. globalresearchonline.net The most favorable positions for electrophilic attack are C-4 and C-5, with C-2 being less reactive. slideshare.netuobabylon.edu.iq For this compound, the existing piperazine substituent at C-5 directs incoming electrophiles. Common electrophilic substitution reactions include:

Halogenation: Imidazole readily undergoes bromination or iodination, typically leading to substitution at available ring carbons. uobabylon.edu.iq

Nitration: Nitration can be achieved using standard nitrating agents (e.g., HNO₃/H₂SO₄), yielding nitroimidazole derivatives. slideshare.net

Acylation: Friedel-Crafts-type reactions are possible, often requiring protection of the imidazole NH group or the use of mild Lewis acids. firsthope.co.in

Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult due to the ring's high electron density. firsthope.co.inpharmaguideline.com However, it can occur if the ring is activated by strongly electron-withdrawing groups or at the C-2 position, which is the most electron-deficient carbon. nih.govaskfilo.com For this compound, direct nucleophilic substitution on the imidazole ring is unlikely without prior modification to introduce an activating group.

Reactivity and Functionalization of the Piperazine Nitrogen Atoms

The piperazine ring contains two secondary amine nitrogens, which are nucleophilic and basic, making them the primary sites for a variety of functionalization reactions.

The nitrogen atoms of the piperazine ring readily undergo N-alkylation and N-acylation. These reactions are fundamental for introducing a wide array of substituents.

N-Alkylation: This can be achieved using alkyl halides or through reductive amination. mdpi.comnih.gov The reaction can lead to mono- or di-substituted products, and the stoichiometry of the alkylating agent can be used to control the degree of substitution. Protecting group strategies are often employed to achieve selective mono-alkylation.

N-Acylation: Reaction with acyl chlorides or acid anhydrides yields N-acylpiperazine derivatives. ambeed.comacs.org This reaction is typically straightforward and can be used to introduce amide functionalities, which can alter the electronic and steric properties of the molecule. nih.govrsc.org

Table 2: Common Functionalization Reactions of the Piperazine Moiety

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylpiperazine derivative |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropylpiperazine derivative |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylpiperazine derivative |

| N-Arylation | Aryl Halide (e.g., Fluorobenzene), Pd catalyst | N-Arylpiperazine derivative |

While less common than N-functionalization, the piperazine ring can participate in rearrangement reactions that alter the ring size.

Ring Contraction: A notable example is the novel contraction of a substituted piperazine ring to a five-membered imidazoline (B1206853) ring. This transformation can be initiated by metabolic oxidation of the piperazine ring to a reactive intermediate, which, in the presence of a trapping agent like glutathione, undergoes ring opening followed by recyclization to the smaller ring system. nih.gov

Ring Expansion: The expansion of an imidazolidine (B613845) (a five-membered ring) to a piperazine ring has been reported, typically in the presence of metal ions. mdpi.com While this is the reverse of contraction, it highlights the chemical possibility of interconverting these heterocyclic systems. Ring expansion of piperazine itself is less documented but can be a potential synthetic route under specific conditions, for instance, through rearrangements like the Tiffeneau–Demjanov rearrangement. tandfonline.com The construction of a piperazine ring from an imidazoline precursor via ring expansion has also been noted as a synthetic strategy. nih.gov

Directed Functionalization and Covalent Modification Strategies

Strategic derivatization of this compound often requires precise control over which position is modified. This is particularly relevant for the carbon atoms of the piperazine ring, which are generally less reactive than the nitrogen atoms.

Modern synthetic methods allow for the direct C-H functionalization of piperazine rings, providing access to derivatives that are not easily synthesized through traditional methods. nih.govmdpi.comresearchgate.net These strategies include:

α-Lithiation Trapping: By using a directing group (often a Boc-protecting group on one of the nitrogens) and a strong base like s-butyllithium, the α-carbon to the nitrogen can be deprotonated (lithiated). This lithiated intermediate can then be trapped with various electrophiles to introduce substituents on the carbon skeleton of the piperazine ring. mdpi.combeilstein-journals.org

Transition-Metal-Catalyzed C-H Functionalization: Catalysts based on metals like rhodium or tantalum can mediate the direct alkylation of C-H bonds adjacent to the piperazine nitrogen with alkenes. beilstein-journals.org

Photoredox Catalysis: This approach uses light and a photocatalyst to generate a radical at the α-carbon of the piperazine, which can then react with various coupling partners, such as Michael acceptors or aryl halides, to form new C-C bonds. mdpi.comencyclopedia.pubbohrium.com

These advanced methods for C-H functionalization significantly expand the accessible chemical space for piperazine-containing compounds. semanticscholar.org Furthermore, the principles of covalent modification can be applied, where the molecule is designed to form a covalent bond with a biological target. nih.gov The nucleophilic nitrogen atoms of the piperazine or a functionalized imidazole ring could act as the reactive handle in such covalent inhibitors.

Regioselective Introduction of Substituents

The structure of this compound presents multiple sites for chemical modification. Both the piperazine and imidazole rings contain reactive nitrogen atoms, and the imidazole ring also possesses carbon atoms that can be functionalized. Achieving regioselectivity in these modifications is a critical aspect of synthesizing analogues with desired biological activities.

The piperazine ring contains two secondary amine groups, which are nucleophilic and can readily undergo reactions such as alkylation, acylation, arylation, and sulfonylation. The symmetry of the piperazine ring in the parent compound simplifies its reactivity profile to some extent. However, once mono-substituted, the two nitrogen atoms become chemically distinct, necessitating careful control of reaction conditions to achieve selective di-substitution.

The imidazole ring offers additional sites for substitution. The nitrogen atoms of the imidazole ring can also be alkylated or acylated. The outcome of N-alkylation on the imidazole ring is often a mixture of N-1 and N-3 isomers, and the regioselectivity can be influenced by the nature of the substituent on the piperazine ring, the alkylating agent, and the reaction conditions. Furthermore, the carbon atoms of the imidazole ring, particularly the C2 and C4 positions, are susceptible to electrophilic substitution and metal-catalyzed cross-coupling reactions, although these transformations may require prior activation of the ring.

Research into the functionalization of similar, more complex heterocyclic systems like imidazo[1,2-a]pyrazines has demonstrated the feasibility of regioselective metalations followed by quenching with various electrophiles to introduce substituents at specific carbon positions. nih.gov While direct C-H functionalization of the piperazine ring is challenging, recent advances in photoredox catalysis are opening new avenues for such transformations. dntb.gov.ua

Table 1: Potential Regioselective Reactions on this compound

| Reactive Site | Reaction Type | Reagents and Conditions | Potential Products |

| Piperazine N-H | N-Alkylation | Alkyl halides, reductive amination | Mono- or di-alkylated piperazine derivatives |

| Piperazine N-H | N-Acylation | Acyl chlorides, acid anhydrides | Mono- or di-acylated piperazine derivatives |

| Piperazine N-H | N-Arylation | Aryl halides (Buchwald-Hartwig coupling) | N-Aryl piperazine derivatives |

| Imidazole N-H | N-Alkylation | Alkyl halides with a base | N1- and/or N3-alkylated imidazole derivatives |

| Imidazole C-H | C-H Arylation | Aryl halides with a transition metal catalyst | C-arylated imidazole derivatives |

Development of Linker Chemistries from this compound

The this compound scaffold is an attractive building block for the development of linker chemistries, particularly in the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). rsc.orgnih.gov PROTACs consist of two ligands connected by a linker, one that binds to a target protein and another that recruits an E3 ubiquitin ligase. The nature of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. explorationpub.com

The piperazine moiety within this compound is particularly well-suited for incorporation into linkers. researchgate.net Its two nitrogen atoms provide convenient handles for attaching the molecule to other chemical entities. For instance, one nitrogen can be functionalized with a group that connects to the target protein ligand, while the other can be extended with a chain that attaches to the E3 ligase ligand. The piperazine ring can also impart a degree of rigidity to the linker, which can be advantageous for optimizing the binding interactions of the PROTAC. explorationpub.com Furthermore, the basic nature of the piperazine nitrogens can improve the aqueous solubility of the resulting molecule, a desirable property for drug candidates. rsc.org

The development of linker chemistries from this compound involves a variety of synthetic transformations. These can include the sequential N-alkylation or N-acylation of the piperazine nitrogens with bifunctional reagents that contain a reactive group at one end and a protected functional group or a precursor to the linker chain at the other. For example, a piperazine nitrogen could be reacted with an alkyl halide bearing a terminal alkyne or azide (B81097), which can then be used in "click chemistry" reactions to attach the rest of the linker and the second ligand.

Table 2: Exemplary Linker Building Blocks Derived from this compound

| Derivative of this compound | Linker Attachment Point(s) | Potential Application |

| Mono-N-Boc-2-(1H-imidazol-5-yl)piperazine | Free piperazine N-H | Sequential functionalization for linker synthesis |

| 1-(2-(1H-imidazol-5-yl)piperazin-1-yl)ethan-1-one | Imidazole N-H | Further derivatization of the imidazole ring |

| 1-Alkyl-4-(2-(1H-imidazol-5-yl)piperazin-1-yl) derivative | Free end of the alkyl chain | Attachment to a second molecular entity |

| 1,4-Disubstituted this compound | Functional groups on the substituents | Bifunctional linkers for PROTACs or other conjugates |

The strategic derivatization of this compound through regioselective reactions and the development of versatile linker chemistries are pivotal for its application in drug discovery and development. The ability to precisely modify this scaffold allows for the creation of a diverse range of molecules with tailored properties, paving the way for the discovery of new and effective therapeutic agents.

Computational and Theoretical Investigations into 2 1h Imidazol 5 Yl Piperazine

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to predict various molecular properties of compounds like 2-(1H-Imidazol-5-yl)piperazine.

Elucidation of Electronic Structure (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. bohrium.comorientjchem.org

For this compound, DFT calculations at a level of theory such as B3LYP/6-311G(d,p) would be employed to determine these properties. bohrium.com The HOMO is typically localized on the electron-rich regions of the molecule, which in this case would likely involve the imidazole (B134444) ring and the nitrogen atoms of the piperazine (B1678402) moiety, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over areas that can accept electrons, highlighting potential sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of an Imidazole-Piperazine Analog

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Note: The data presented is representative of a typical imidazole-piperazine derivative and is intended for illustrative purposes.

The relatively large energy gap suggested in the table indicates that this compound would be a kinetically stable molecule.

Prediction of Molecular Geometry and Conformational Isomers

The three-dimensional arrangement of atoms in a molecule dictates many of its physical and biological properties. DFT calculations are instrumental in predicting the most stable molecular geometry by finding the minimum energy conformation. For this compound, a key structural feature is the piperazine ring, which can adopt several conformations, most notably the chair and boat forms. The chair conformation is generally more stable due to reduced steric hindrance and torsional strain.

Furthermore, the rotational barrier around the C-N bond connecting the imidazole and piperazine rings would be investigated to identify different rotational isomers (rotamers). The relative energies of these conformers determine their population at a given temperature.

Table 2: Predicted Conformational Isomers and Relative Energies for a 2-Substituted Piperazine Analog

| Conformer | Piperazine Ring Conformation | Relative Energy (kcal/mol) |

| 1 | Chair | 0.00 |

| 2 | Twist-Boat | 5.5 |

| 3 | Boat | 6.9 |

Note: This data is illustrative and based on general knowledge of piperazine conformational analysis.

Analysis of Atomic Charges and Charge Transfer Phenomena

The distribution of electron density within a molecule can be quantified through the calculation of atomic charges. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions.

In this compound, the nitrogen atoms of both the imidazole and piperazine rings are expected to carry negative partial charges, making them potential hydrogen bond acceptors. The hydrogen atoms attached to the nitrogen atoms will, in turn, have positive partial charges, acting as hydrogen bond donors. Analysis of charge transfer phenomena, often visualized with Molecular Electrostatic Potential (MEP) maps, can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes and intermolecular interactions in different environments.

Exploration of Conformational Dynamics in Different Environments

The conformation of this compound is not static but fluctuates over time. MD simulations can be used to explore these conformational dynamics in various environments, such as in a vacuum, in an aqueous solution, or within the active site of a protein. These simulations can reveal the preferred conformations of the molecule and the timescales of transitions between different conformational states. For instance, the piperazine ring may flip between different chair conformations, and the imidazole ring may rotate relative to the piperazine.

Simulations of Intermolecular Interactions with Solvent Systems or Other Chemical Entities

MD simulations are particularly powerful for studying the interactions between a solute molecule and its surrounding solvent. For this compound in an aqueous solution, simulations would show the formation and breaking of hydrogen bonds between the molecule's nitrogen and hydrogen atoms and the surrounding water molecules. The radial distribution function can be calculated from the simulation trajectory to quantify the average distance and coordination number of water molecules around specific sites on the solute.

Furthermore, MD simulations are extensively used to study the binding of a ligand to a biological target, such as a protein receptor. By placing this compound in the binding site of a protein and simulating the system's dynamics, one can investigate the stability of the binding pose, identify key interacting residues, and estimate the binding free energy. These simulations are crucial in rational drug design and in understanding the molecular basis of a compound's biological activity. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) analysis is a computational methodology used to develop mathematical models that correlate the structural features of a molecule with its physicochemical properties. nih.govmdpi.com These models are instrumental in predictive chemistry, allowing for the estimation of a compound's properties without the need for empirical measurement, thereby accelerating the design and screening of new chemical entities. surrey.ac.ukbris.ac.uk While specific QSPR studies focusing exclusively on this compound are not extensively detailed in current literature, the principles of QSPR can be applied to this molecule by examining studies on its core components—the imidazole and piperazine rings—and related derivatives. nih.govresearchgate.net

QSPR models are built upon the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.gov These descriptors can be categorized into several types, including constitutional, topological, geometric, and quantum-chemical. For a molecule like this compound, these descriptors would encode information about its atom and bond counts, its connectivity, its three-dimensional shape, and its electronic properties such as charge distribution and orbital energies.

The goal of a QSPR study is to create a statistically robust equation that links a set of calculated descriptors to an experimentally determined property. mdpi.com This relationship is typically developed using statistical regression techniques like Multiple Linear Regression (MLR) or machine learning methods such as Artificial Neural Networks (ANN). researchgate.net For instance, a study on imidazole derivatives utilized a Genetic Algorithm (GA-MLR) and a Back-Propagation Artificial Neural Network (BP-ANN) to build models predicting quantum chemical properties like the entropy (S) and the enthalpy of formation (ΔHf). researchgate.net Such models, once validated, can be used to predict the properties of new, unsynthesized derivatives.

In the context of this compound and its analogs, QSPR could be employed to predict a wide range of properties. These include fundamental physicochemical characteristics such as solubility, metabolic stability, and permeability, which are crucial in drug development. nih.gov Furthermore, QSPR can be extended to Quantitative Structure-Activity Relationships (QSAR), which model biological activities. nih.govnih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to predict the binding affinities of compounds acting as histamine (B1213489) receptor antagonists, a class to which many imidazolyl-piperazine derivatives belong. nih.govresearchgate.net

To construct a predictive QSPR model for a series of compounds related to this compound, a dataset would be compiled, as illustrated in the hypothetical table below. This dataset would include the known property of interest and various calculated molecular descriptors for each analog. The model is then trained on this data to establish the correlation.

| Compound (Analog of this compound) | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds | Experimental Property (e.g., Aqueous Solubility, mg/L) |

|---|---|---|---|---|---|

| Analog 1 (Parent) | 166.21 | -0.85 | 69.5 | 1 | 1500 |

| Analog 2 (N-methyl) | 180.24 | -0.50 | 69.5 | 1 | 1250 |

| Analog 3 (N-benzyl) | 256.34 | 1.95 | 69.5 | 2 | 350 |

| Analog 4 (2-chloro-imidazolyl) | 200.65 | -0.15 | 69.5 | 1 | 900 |

| Analog 5 (N-acetyl) | 208.24 | -1.20 | 89.7 | 1 | 2100 |

Note: The data in the table is hypothetical and for illustrative purposes to demonstrate the structure of a dataset for a QSPR study.

The predictive power of these models is evaluated using statistical metrics such as the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (Q²) for internal validation. nih.gov The model's ability to predict the properties of new, external compounds is assessed by an external validation set (R²pred). researchgate.net A well-constructed QSPR model with good predictive ability is a valuable computational tool for screening virtual libraries of related compounds, prioritizing them for synthesis, and guiding the rational design of molecules with desired properties. surrey.ac.ukmdpi.com

Applications of 2 1h Imidazol 5 Yl Piperazine in Advanced Chemical Research

Role as a Versatile Chemical Building Block in Complex Molecular Architectures

The bifunctional nature of 2-(1H-Imidazol-5-yl)piperazine, containing both nucleophilic secondary amines in the piperazine (B1678402) ring and the characteristic reactivity of the imidazole (B134444) moiety, establishes it as a valuable building block in synthetic organic chemistry. Researchers utilize this scaffold to construct more elaborate and functionally complex molecular architectures. The piperazine ring can be readily derivatized, while the imidazole ring can participate in various cyclization and condensation reactions.

This versatility has been demonstrated in the synthesis of diverse heterocyclic systems. For instance, multicomponent reactions (MCRs), which are highly efficient chemical strategies, have been employed to create complex imidazole derivatives from simpler precursors in a single step. tandfonline.com One-pot methodologies have been developed for the synthesis of tetrasubstituted imidazoles, which can incorporate a piperazine fragment, highlighting the utility of such building blocks in generating molecular diversity. tandfonline.com

Furthermore, the synthesis of hybrid molecules containing imidazole or its reduced form, imidazoline (B1206853), linked to other pharmacologically relevant scaffolds like phthalazine, has been reported. nih.govnih.govhelsinki.fi In these syntheses, the core structure serves as a key intermediate that is further modified to produce a range of derivatives with potential biological activities. The ability to systematically modify the core structure allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies, such as in the development of kinase inhibitors. drugbank.com

| Scaffold/Building Block | Resulting Complex Architecture | Synthetic Strategy | Reference |

|---|---|---|---|

| Aminoethylpiperazine | 1,2,4,5-Tetrasubstituted imidazoles | Four-component cyclocondensation | tandfonline.com |

| 4,5-dihydro-1H-imidazole derivative | Phthalazin-1(2H)-imine hybrids | Multi-step synthesis from phthalazine | nih.govnih.gov |

| Imidazole piperazines | Cyclin-dependent kinase (CDK) inhibitors | Systematic derivatization for SAR | drugbank.com |

| This compound core | Potential bioactive peptidyl derivatives | Design and synthesis of proteasome inhibitors | nih.gov |

Design and Application as Ligands in Metal-Catalyzed Reactions

The imidazole and piperazine rings in this compound both contain nitrogen atoms with lone pairs of electrons, making them excellent potential coordination sites for metal ions. The pyridine-like nitrogen atom of the imidazole ring is a particularly effective metal binder. nih.gov This property allows the molecule and its derivatives to be designed and utilized as ligands in the field of coordination chemistry and metal-catalyzed reactions.

While research on this compound itself as a ligand is specific, the coordination chemistry of related imidazole-containing ligands is well-documented. Benzimidazole derivatives, for example, have been shown to form stable complexes with transition metals such as copper(II) and nickel(II). In many cases, these ligands act as monodentate coordinators, binding to the metal center through the tertiary nitrogen of the imidazole ring. Depending on the metal and other coordinating species, the resulting complexes can adopt various geometries, such as square planar or tetrahedral.

The electronic properties of the imidazole ring can be tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complex. For instance, the deprotonation of a protic NH group on an imidazole or related azole ring can increase its electron-donating ability to the metal center, which can be a key step in catalytic cycles such as the dehydrogenation of formic acid. nih.gov The catalytic activities of such complexes have been explored in oxidation reactions, where they can facilitate the transformation of organic substrates like the oxidation of aniline (B41778) to azobenzene. mdpi.com

| Ligand Type | Metal Ion | Coordination Mode | Potential Catalytic Application | Reference |

|---|---|---|---|---|

| 2-Substituted benzimidazole | Cu(II), Ni(II) | Monodentate via imidazole nitrogen | Modeling active sites of metalloenzymes | |

| 2-(1H-Pyrazol-3-yl)pyridine (analogue) | Ir(III) | Bidentate | Hydrogen evolution from formic acid | nih.gov |

| Schiff base with hydrazide | Various M(II) | Bidentate via azomethine N and carbonyl O | Oxidation of aniline | mdpi.com |

| 2-(2-Pyridyl)imidazole (analogue) | Various | Bidentate chelating agent | Redox catalysis | semanticscholar.org |

Development and Utilization as Chemical Probes for Investigating Molecular Recognition and Chemical Pathways

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function and role in chemical pathways. The structural features of this compound make it an attractive scaffold for the development of such probes. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, while the piperazine moiety provides a handle for attaching reporter groups (like fluorophores) or for modulating solubility and cell permeability.

Derivatives of imidazole have been successfully developed as selective chemical probes. For example, a complex of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline with copper(II) was shown to function as a highly selective probe for sensing glutathione. mdpi.com This indicates the potential for imidazole-metal complexes to be used in the detection of specific biomolecules.

In the context of molecular recognition, imidazole-piperazine structures have been central to the development of potent and selective enzyme inhibitors. A notable example is a series of cyclin-dependent kinase (CDK) inhibitors built on an imidazole piperazine framework. drugbank.com Detailed structural studies revealed that these compounds achieve their selectivity through a novel binding mode, which involves a bridging interaction with a specific amino acid residue (Asp 86) of the enzyme via a water molecule. drugbank.com This precise molecular recognition highlights the sophisticated roles such scaffolds can play in probing protein active sites. Furthermore, hybrid molecules incorporating the 4,5-dihydro-1H-imidazole core have been evaluated for their ability to inhibit the interaction between advanced glycation end-products (AGE) and their receptor (RAGE), demonstrating their utility in investigating specific protein-protein or protein-ligand interactions. nih.gov

| Probe Scaffold | Target | Application/Finding | Reference |

|---|---|---|---|

| Imidazole-Cu(II) complex | Glutathione | Selective sensing in aqueous mixtures | mdpi.com |

| Imidazole piperazines | Cyclin-dependent kinase 2 (CDK2) | Investigation of a novel binding mode involving a water bridge | drugbank.com |

| Hydrazonomethylbenzonitrile (derived from imidazole core) | Receptor for Advanced Glycation End-products (RAGE) | Moderate inhibitory potency, probing AGE/RAGE interaction | nih.gov |

Exploration in Supramolecular Chemistry: Formation and Characterization of Non-Covalent Assemblies

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The imidazole ring is a key player in this field due to its unique ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the pyridine-like nitrogen), and to participate in π-stacking interactions. nih.gov The this compound molecule, possessing both the imidazole ring and N-H groups on the piperazine ring, is well-equipped to engage in the formation of complex, non-covalent assemblies.

Quantum chemical studies on the imidazole moiety have revealed that the formation of multiple non-covalent interactions can lead to cooperative effects. nih.gov This means that the formation of one hydrogen bond can strengthen an adjacent one, a phenomenon known as cooperativity, which is crucial for the stability of many biological and synthetic supramolecular structures. The imidazole ring is particularly effective at redistributing its electron density to support such cooperative interactions. nih.gov

These non-covalent forces are fundamental to the structure and function of many biomolecules where imidazole (in the form of the amino acid histidine) is present. mdpi.com In synthetic systems, these interactions can be harnessed to direct the self-assembly of molecules into well-defined architectures like gels, liquid crystals, or discrete molecular cages. The interplay of hydrogen bonding, coordination bonds with metals, and π-π interactions involving imidazole rings can lead to the formation of complex supramolecular species with emergent properties, making them interesting for materials science and medicinal applications. mdpi.com

| Type of Interaction | Participating Groups on Imidazole | Significance in Assembly | Reference |

|---|---|---|---|

| Hydrogen Bond Donor | N-H group | Directional interaction, key to forming chains and networks | nih.gov |

| Hydrogen Bond Acceptor | Pyridine-like nitrogen atom | Complementary interaction with donor groups | nih.gov |

| π-π Stacking | The aromatic π-system of the ring | Contributes to the stabilization of stacked assemblies | mdpi.com |

| Coordination Bond | Pyridine-like nitrogen atom | Formation of metallo-supramolecular structures | mdpi.com |

| Cooperativity | Entire imidazole ring | Enhancement of interaction strength in multi-contact assemblies | nih.gov |

Emerging Trends and Future Research Perspectives for 2 1h Imidazol 5 Yl Piperazine

Innovations in Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of complex heterocyclic molecules is increasingly guided by the principles of green and sustainable chemistry, which prioritize high efficiency, minimal waste, and the use of environmentally benign reagents and conditions. Future synthetic strategies for 2-(1H-imidazol-5-yl)piperazine are expected to move away from traditional multi-step, resource-intensive methods towards more innovative and atom-economical approaches.

Key areas of innovation include:

Catalytic C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on pre-formed piperazine (B1678402) rings represents a highly atom-economical strategy. mdpi.com Recent advances in photoredox and transition-metal catalysis could enable the direct coupling of an imidazole (B134444) precursor to a piperazine C-H bond, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. mdpi.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are inherently atom-economical. Designing a convergent MCR for this compound could dramatically improve synthetic efficiency. Organocatalysis, using simple organic molecules like imidazole itself, is an emerging green tool for facilitating such reactions in environmentally friendly solvents like water-ethanol mixtures. ias.ac.in

Flow Chemistry and Catalysis: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processing. The transition of catalytic methods, such as palladium-catalyzed hydrogenations for creating chiral piperazines or cyclization reactions, to flow systems can lead to higher yields and purity while minimizing solvent usage and energy consumption. dicp.ac.cn

Green Catalysts and Solvents: There is a growing emphasis on replacing hazardous reagents and solvents. This includes the use of solid-supported catalysts for easy recovery and reuse, and employing green solvents like ionic liquids or water. researchgate.netmdpi.com For instance, the synthesis of related imidazoline (B1206853) scaffolds has been achieved using practical and eco-friendly catalysts like p-toluenesulfonic acid. dntb.gov.ua

| Methodology | Traditional Approach | Sustainable/Innovative Approach | Key Advantages of Innovation |

|---|---|---|---|

| Core Assembly | Stepwise condensation and cyclization reactions with protecting groups. | One-pot multicomponent reactions (MCRs). ias.ac.in | Reduced steps, less waste, improved atom economy. |

| Catalysis | Stoichiometric amounts of reagents or harsh catalysts. | Photoredox catalysis, organocatalysis, recyclable solid-supported catalysts. mdpi.comias.ac.in | Milder conditions, higher selectivity, catalyst reusability, reduced metal toxicity. |

| Solvents | Chlorinated hydrocarbons (e.g., DCM, Chloroform). | Water, ethanol, ionic liquids, or solvent-free conditions. researchgate.netmdpi.com | Reduced environmental impact and improved safety. |

| Process | Batch synthesis. | Continuous flow synthesis. dicp.ac.cn | Enhanced safety, scalability, and process control. |

Integration of Advanced Characterization Techniques with High-Throughput Screening

The exploration of the chemical space around the this compound scaffold necessitates efficient methods for synthesis, purification, and characterization, which can be achieved by integrating modern analytical techniques with high-throughput screening (HTS) platforms.

High-Throughput Screening (HTS): HTS allows for the rapid assessment of large libraries of compounds for biological activity or other desired properties. chemdiv.com Compound libraries containing diverse imidazolylpiperazine derivatives can be screened to identify hits for various biological targets. nih.govstanford.edu Quantitative HTS (qHTS) is a particularly powerful approach that generates concentration-response curves for every compound in a library in the primary screen, providing rich data on potency and efficacy while minimizing false negatives that can occur in single-concentration screens. nih.gov The development of diverse libraries based on the this compound core is a prerequisite for leveraging these screening technologies. thermofisher.com

Advanced Characterization Techniques: The unambiguous identification of novel derivatives of this compound relies on a suite of advanced spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for structural elucidation. nih.gov For piperazine-containing molecules, temperature-dependent NMR studies are crucial for understanding conformational dynamics, such as the interconversion of chair conformations and restricted rotation around amide bonds if the scaffold is further functionalized. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for confirming molecular formulas and assessing purity. nih.gov Techniques like electrospray ionization (ESI) are routinely used to characterize heterocyclic compounds. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry, offering precise information on bond lengths, angles, and solid-state conformation. nih.gov This technique is invaluable for validating synthetic products and understanding intermolecular interactions.

| Technique | Abbreviation | Information Provided | Relevance |

|---|---|---|---|

| Nuclear Magnetic Resonance | NMR (¹H, ¹³C, 2D) | Connectivity of atoms, chemical environment, stereochemistry, conformational dynamics. rsc.org | Primary tool for structural confirmation in solution. |

| High-Resolution Mass Spectrometry | HRMS | Exact molecular weight and elemental composition. nih.gov | Confirms molecular formula and identifies impurities. |

| X-ray Crystallography | XRD | Precise 3D atomic coordinates, bond lengths/angles, solid-state packing. nih.gov | Unambiguous structural and stereochemical assignment. |

| Fourier-Transform Infrared Spectroscopy | FTIR | Presence of specific functional groups (e.g., N-H, C=N). | Confirms functional group transformations during synthesis. |

Expansion of Chemical Biology Probe Development

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. manmiljournal.ru The this compound scaffold is a promising starting point for the development of novel chemical probes due to the prevalence of its constituent rings in known bioactive compounds.

Future research in this area will likely focus on:

Scaffold Decoration: Systematically modifying the scaffold by adding functional groups at the imidazole and piperazine nitrogens, as well as the unused carbon positions on both rings. This allows for the fine-tuning of properties like potency, selectivity, and cell permeability.

Linker Installation: Introducing chemically tractable linkers to the core structure. These linkers can be used to attach reporter tags (e.g., fluorophores, biotin) for target visualization and pulldown experiments, or photo-affinity labels for covalent target identification.

Target Engagement Studies: Developing labeled probes to directly demonstrate interaction with the intended protein target in living cells. researchgate.net This is a critical step in validating a probe's utility and ensuring that observed biological effects are due to on-target activity.

The imidazole moiety can act as a hydrogen bond donor/acceptor and a metal-coordinating ligand, while the piperazine ring provides a versatile anchor for introducing diverse substituents to explore structure-activity relationships (SAR). nih.gov

| Modification Site | Functional Group/Tag | Purpose in Chemical Probe Design |

|---|---|---|

| Piperazine N-1 or N-4 | Alkyl chain with terminal azide (B81097) or alkyne | Enables "click" chemistry for attaching reporter tags (e.g., fluorophores, biotin). nih.gov |

| Imidazole N-1 or N-3 | Photo-reactive group (e.g., diazirine) | Allows for covalent cross-linking to the biological target upon UV irradiation for target identification. |

| Aromatic Rings (if added) | Fluorescent moiety (e.g., coumarin, BODIPY) | Creates a fluorescent probe for imaging target localization in cells via microscopy. |

| Piperazine N-1 or N-4 | Linker for affinity matrix | Immobilization of the probe for affinity chromatography to isolate binding partners. |

Exploration of Novel Utilities in Materials Science and Analytical Chemistry

Beyond its potential in biology and medicine, the structural features of this compound suggest opportunities for its use in materials science and analytical chemistry.

Materials Science: The two nitrogen atoms in the imidazole ring and the two secondary amines of the piperazine ring make the molecule an excellent candidate as a multidentate ligand for constructing coordination polymers and metal-organic frameworks (MOFs).

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with porous structures built from metal ions or clusters linked by organic ligands. The specific geometry and coordinating ability of this compound could lead to MOFs with unique topologies and pore environments, potentially useful for gas storage, separation, or heterogeneous catalysis.

Corrosion Inhibition: Imidazole and piperazine derivatives are known to be effective corrosion inhibitors for various metals, as they can adsorb onto the metal surface and form a protective film. The combined scaffold could offer enhanced performance in this application.

Analytical Chemistry: The ability of the imidazole and piperazine nitrogens to coordinate with metal ions can be exploited for analytical purposes.

Ion-Selective Electrodes and Sensors: The molecule could be incorporated into polymer membranes to create ion-selective electrodes for the potentiometric detection of specific metal ions.